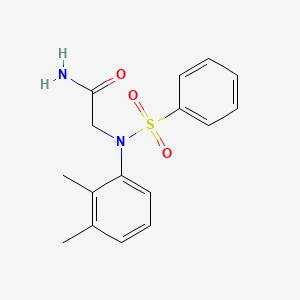
N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide, also known as EMNP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide in exhibiting its biological activities is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells, or by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, which may contribute to its anticancer activity. In bacteria and fungi, this compound has been found to disrupt the cell membrane and inhibit the growth and proliferation of these microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide has several advantages for use in lab experiments, including its relatively simple synthesis method, low toxicity, and potential for diverse applications. However, its limitations include its low solubility in water and organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
Future research on N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide could focus on the development of more efficient synthesis methods, the investigation of its mechanism of action in different applications, and the exploration of its potential applications in other fields, such as catalysis and energy storage. Additionally, the development of this compound derivatives with improved properties and activities could also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new and innovative applications in diverse fields.
Métodos De Síntesis
N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide can be synthesized through a multistep reaction process that involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-nitrophenoxyacetic acid, followed by the reaction with hydrazine hydrate in the presence of acetic acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N'-(4-ethoxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)propanohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anticancer, antibacterial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In environmental science, this compound has been studied for its potential use as a sensor for the detection of heavy metal ions in water.
Propiedades
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-4-27-17-10-9-14(11-18(17)26-3)12-20-21-19(23)13(2)28-16-8-6-5-7-15(16)22(24)25/h5-13H,4H2,1-3H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDPCZCETPQTGL-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C(C)OC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C(C)OC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)

![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)

![N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884110.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)

